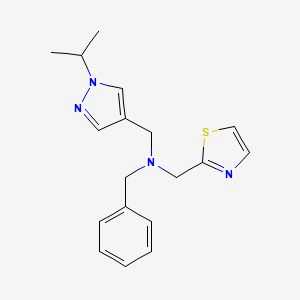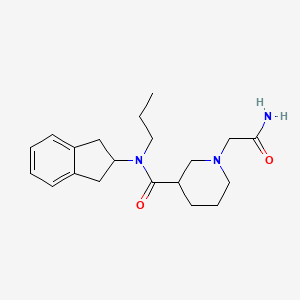
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide, also known as A-438079, is a small molecule antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that plays a crucial role in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
Wirkmechanismus
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide is a selective antagonist of P2X7 receptors, which are expressed in various cells, including immune cells, glial cells, and neurons. P2X7 receptors are activated by extracellular ATP, which leads to the opening of a channel that allows the influx of calcium ions and the release of pro-inflammatory cytokines. 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide blocks the activation of P2X7 receptors, thus inhibiting the downstream signaling pathways and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the inhibition of pro-inflammatory cytokine release, and the inhibition of cell proliferation and migration. 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has also been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. In addition, 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for P2X7 receptors, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Several future directions for the study of 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide include further characterization of its pharmacological properties, including its selectivity and potency for P2X7 receptors. In addition, further studies are needed to elucidate the mechanisms underlying its analgesic and neuroprotective effects. Furthermore, the potential therapeutic applications of 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide in various diseases, including chronic pain, cancer, and neurodegenerative disorders, need to be further explored in preclinical and clinical studies. Finally, the development of more potent and selective P2X7 receptor antagonists may provide new opportunities for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine, followed by reduction with tin (II) chloride to form 3-amino-4-chloro-5-ethylbenzamide. The resulting compound is then reacted with pyridine-4-carboxaldehyde to form 3-(pyridin-4-ylmethyl)-N-ethyl-4-chloro-5-amino-benzamide. The final step involves the reaction of the chloro compound with sodium sulfite to form 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders. It has been shown to have potent analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, including glioblastoma, breast cancer, and prostate cancer cells. In addition, 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-ethyl-3,4-dimethyl-N-(pyridin-4-ylmethyl)-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-20(11-14-5-7-19-8-6-14)17(21)15-9-12(2)13(3)16(10-15)24(18,22)23/h5-10H,4,11H2,1-3H3,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUGXBXEUKBVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=C(C(=C2)C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)
![N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B5902357.png)

![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![3-methyl-4-{[2-(methylamino)pyridin-3-yl]carbonyl}-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5902367.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)